molecular formula C21H22ClFN2O B611899 YM-53601 CAS No. 182959-33-7

YM-53601

Cat. No.: B611899
CAS No.: 182959-33-7
M. Wt: 372.9 g/mol
InChI Key: JWXYVHMBPISIJQ-TVWXOORISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YM-53601 involves several steps, starting with the preparation of the core carbazole structure. The key intermediate, (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole, is synthesized through a series of reactions including halogenation, nucleophilic substitution, and condensation reactions . The final product is obtained as a monohydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of high-purity reagents and solvents is essential to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: YM-53601 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoro and quinuclidinylidene moieties . These reactions are typically carried out under mild conditions to prevent degradation of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include halogenating agents, nucleophiles, and bases. The reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile to enhance the reactivity of the nucleophiles .

Major Products: The major products formed from the reactions of this compound are typically derivatives with modified functional groups. These derivatives are often evaluated for their biological activity to identify potential therapeutic candidates .

Properties

IUPAC Name

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYVHMBPISIJQ-TVWXOORISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046508
Record name 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182959-33-7
Record name 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: YM-53601 is a potent and selective inhibitor of squalene synthase (SQS) [, , , ]. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene [, ]. While the precise mechanism of inhibition is not fully elucidated in the provided research, it is known that this compound competes with FPP for binding to the SQS active site [].

A: Inhibition of SQS by this compound effectively reduces the biosynthesis of cholesterol and cholesteryl esters []. This, in turn, can impact a variety of cellular processes dependent on cholesterol, including:

  • Hepatitis C Virus (HCV) Production: Studies have demonstrated that this compound exhibits antiviral activity against HCV by suppressing the production of viral RNA, proteins, and progeny virions []. This effect is attributed to the disruption of cholesterol biosynthesis, which is crucial for HCV replication and assembly [].
  • Blastocyst Formation: Research suggests that this compound impairs blastocyst formation by interfering with the mevalonate pathway, specifically the production of geranylgeranyl pyrophosphate (GGPP) which is essential for trophectoderm specification [].
  • Chemotherapy Resistance in Cancer: this compound has been shown to increase the sensitivity of hepatocellular carcinoma (HCC) cells to chemotherapy by depleting mitochondrial cholesterol, thus disrupting mitochondrial membrane integrity and promoting cell death [].

ANone: The chemical name of this compound is 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride. Unfortunately, the provided research excerpts do not include detailed spectroscopic data or molecular weight information for this compound.

A: Yes, preliminary research suggests that this compound might have anti-cancer properties. One study demonstrated that this compound, alongside other mevalonate pathway inhibitors, exhibited significant inhibitory effects on ovarian cancer cell growth in vitro []. Furthermore, it was observed that this compound might induce autophagy and potentially interfere with the Warburg effect, a metabolic hallmark of cancer cells [].

A: While the provided research doesn't focus on toxicity specifically, it's important to acknowledge that any interference with cholesterol biosynthesis, a fundamental cellular process, can lead to adverse effects []. One study observed that inhibiting the mevalonate pathway with statins, which act upstream of SQS, negatively impacted blastocyst formation in mice []. This highlights the potential developmental toxicity of disrupting this pathway. Thorough toxicological studies are crucial to evaluate the safety profile of this compound.

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